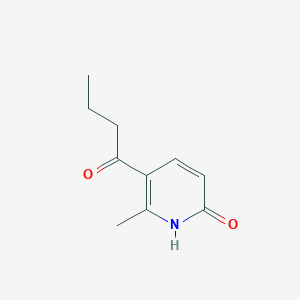
5-Butanoyl-6-methylpyridin-2(1H)-one
Cat. No. B8669446
Key on ui cas rn:
88302-14-1
M. Wt: 179.22 g/mol
InChI Key: MSXMPMNVVDJBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04517190
Procedure details


C-7. 5-(n-Butanoyl)-6-methyl-2(1H)-pyridinone--A mixture containing 22.2 g of 3-methyl-5-n-propylisoxazole [Kashima et al., Bull. Chem. Soc. Japan 46, 310-313 (1973)], 500 mg of platinum dioxide and 200 ml of ethanol was hydrogenated under catalytic hydrogenation conditions for ninety minutes, the catalyst was filtered off and the filtrate was concentrated on a rotary evaporator to yield 18.5 g of colorless residue which solidified on cooling. The residue containing 2-amino-2-hepten-4-one was dissolved in 50 ml of dimethylformamide and to the solution was added 14.8 g of methyl 2-propynoate. The resulting reaction solution was allowed to stand at ambient temperature for thirty minutes (exothermic) and then refluxed for three and one half hours. The dimethylformamide was removed on a rotary evaporator. The remaining dark brown liquid was heated in an oil bath at 195°-200° C. for four hours, cooled to room temperature, crystallized from isopropyl alcohol and dried at 80°-85° C. to produce, as pale yellow flakes, 9.4 g of 5-(n-butanoyl)-6-methyl-2(1H)-pyridinone, m.p. 167°-168° C.
Name
2-amino-2-hepten-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2](=[CH:4][C:5](=[O:9])[CH2:6][CH2:7][CH3:8])[CH3:3].[C:10](OC)(=[O:13])[C:11]#[CH:12]>CN(C)C=O>[C:5]([C:4]1[CH:12]=[CH:11][C:10](=[O:13])[NH:1][C:2]=1[CH3:3])(=[O:9])[CH2:6][CH2:7][CH3:8]
|
Inputs


Step One
|
Name
|
2-amino-2-hepten-4-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(C)=CC(CCC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
14.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction solution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at ambient temperature for thirty minutes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(exothermic) and then refluxed for three and one half hours
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dimethylformamide was removed on a rotary evaporator
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The remaining dark brown liquid was heated in an oil bath at 195°-200° C. for four hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from isopropyl alcohol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 80°-85° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)(=O)C=1C=CC(NC1C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
